9,9-dimethyl-12-(pyridin-2-yl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one
Overview
Description
9,9-Dimethyl-12-(pyridin-2-yl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one is a complex organic compound that belongs to the class of acridines. Acridines are known for their diverse applications in medicinal chemistry, particularly due to their ability to interact with DNA and other biological molecules . This compound is characterized by its unique structure, which includes a pyridine ring and a tetrahydrobenzo[a]acridinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-dimethyl-12-(pyridin-2-yl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For example, the synthesis might involve the reaction of 9,9-dimethyl-9,10-dihydroacridine with pyridine derivatives in the presence of a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
9,9-Dimethyl-12-(pyridin-2-yl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can lead to the formation of more saturated compounds.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, modifying the functional groups attached to the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like halogens or alkyl groups .
Scientific Research Applications
9,9-Dimethyl-12-(pyridin-2-yl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 9,9-dimethyl-12-(pyridin-2-yl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one involves its interaction with biological molecules. It can intercalate with DNA, disrupting the normal function of the DNA and potentially leading to cell death. This makes it a candidate for anticancer research. The compound may also interact with various enzymes and proteins, affecting their activity and leading to diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
9-Carboxyacridine: Known for its use as a corrosion inhibitor.
9-Methylacridine: Another corrosion inhibitor with similar properties.
9-Aminoacridine: Used in medicinal chemistry for its DNA-intercalating properties.
Uniqueness
What sets 9,9-dimethyl-12-(pyridin-2-yl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one apart is its unique combination of a pyridine ring and a tetrahydrobenzo[a]acridinone core.
Properties
IUPAC Name |
9,9-dimethyl-12-pyridin-2-yl-7,8,10,12-tetrahydrobenzo[a]acridin-11-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O/c1-24(2)13-19-22(20(27)14-24)23(17-9-5-6-12-25-17)21-16-8-4-3-7-15(16)10-11-18(21)26-19/h3-12,23,26H,13-14H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXZRRVQUZBCGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)C=CC4=CC=CC=C43)C5=CC=CC=N5)C(=O)C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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